(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
CAS No.: 159812-83-6
Cat. No.: VC0117436
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159812-83-6 |
|---|---|
| Molecular Formula | C20H34O5 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 |
| Standard InChI Key | PXGPLTODNUVGFL-VCKDCIDJSA-N |
| Isomeric SMILES | CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
| SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Introduction
Chemical Structure and Identification
Molecular Architecture
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid belongs to the prostaglandin family, characterized by a cyclopentane ring with two side chains in a trans configuration. The compound contains several key structural elements that define its chemical properties: a cyclopentyl core, multiple hydroxyl groups that contribute to its hydrogen bonding capabilities, and a carboxylic acid moiety that influences its acidity and solubility characteristics . The (Z) and (E) designations indicate specific geometric configurations of the carbon-carbon double bonds present in the molecule, while the stereochemical descriptors (1R,2S,3S,5R) and (3R) precisely define the three-dimensional arrangement of substituents at respective chiral centers.
Structural Comparison with Related Prostaglandins
While the exact compound specified in the query has limited direct information in the search results, closely related prostaglandin derivatives provide valuable insights through comparative analysis. Table 1 compares the stereochemical configurations of similar compounds:
These variations in stereochemistry significantly affect the biological activity and pharmaceutical applications of each compound, despite their structural similarities.
Chemical Properties and Characteristics
Physical Properties
Based on the analysis of related prostaglandin compounds, the target molecule likely possesses the following physical properties:
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Melting Point: Approximately 66°C (based on similar prostaglandins)
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Solubility: Likely soluble in polar organic solvents such as ethanol and methanol, with limited water solubility
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Stability: Sensitive to oxidation and light exposure, requiring proper storage conditions
Structural Features and Reactivity
The compound features several reactive functional groups that contribute to its chemical behavior and potential for derivatization. The presence of multiple hydroxyl groups indicates strong hydrogen bonding capabilities, influencing its interactions with biological receptors and other molecules . The cyclopentyl ring adds geometric complexity that affects the compound's physical and chemical properties, while the carboxylic acid group contributes to its acidic nature . Additionally, the hept-5-enoic acid framework suggests reactivity typical of unsaturated fatty acids, making it potentially valuable for various synthetic applications .
Biological Significance and Applications
Physiological Role
As a prostaglandin analog, (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid likely plays significant roles in various physiological processes. Prostaglandins generally function as potent bioactive lipid mediators involved in:
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Inflammation regulation
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Smooth muscle contraction and relaxation
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Vascular tone modulation
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Platelet aggregation
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Hormone regulation
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Pain sensation
Pharmaceutical Applications
Similar prostaglandins and their derivatives have established medicinal applications, suggesting potential therapeutic uses for the target compound:
The specific stereochemistry of (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid may confer unique receptor binding properties and biological activities distinct from related compounds like Prostaglandin E2 or Prostaglandin F-2-alpha.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of prostaglandin analogs like (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid typically involves complex multi-step processes that require careful control of stereochemistry. Based on patent literature for similar compounds, a general synthetic approach might include:
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Protection of hydroxyl groups using suitable protecting agents under alkaline conditions
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Reduction of lactone ketone groups using reagents like diisobutylaluminium hydride (DIBAL)
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Wittig reaction to establish the required olefin geometry
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Careful deprotection to reveal the final hydroxyl groups with proper stereochemistry
The specific stereochemical requirements of the target compound would necessitate careful selection of starting materials and reaction conditions to ensure the correct configuration at each chiral center.
Industrial Production Considerations
Patent literature indicates ongoing development of improved synthetic methods for prostaglandin analogs, highlighting the industrial significance of these compounds . Modern approaches likely focus on:
Research Applications and Future Directions
Structure-Activity Relationship Studies
The specific stereochemistry of (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid makes it valuable for structure-activity relationship (SAR) studies. Researchers can use such compounds to investigate:
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How variations in stereochemistry influence biological activity
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The importance of specific functional groups for receptor binding
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Development of more selective prostaglandin receptor agonists and antagonists
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Design of novel therapeutic agents with improved efficacy and reduced side effects
Biochemical Research Tools
In biochemical research, compounds like (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid serve as:
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Probe molecules for investigating lipid metabolism
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Tools for studying cellular signaling pathways
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Reference standards for analytical methods
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Starting materials for developing labeled prostaglandin derivatives
Emerging Applications
Recent research suggests expanding applications for prostaglandin derivatives in:
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Targeted drug delivery systems
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Combination therapies for inflammatory conditions
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Development of prostaglandin-inspired synthetic materials
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Biomarker research and diagnostics
Analytical Identification Methods
Spectroscopic Characterization
Identification and purity assessment of (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid typically employs multiple analytical techniques:
Chemical Identifiers
For database and reference purposes, the compound would likely have the following identifiers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume